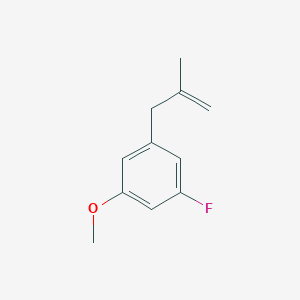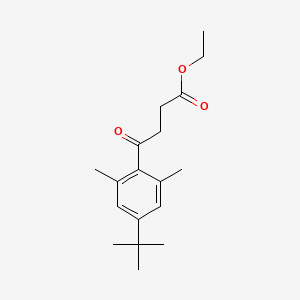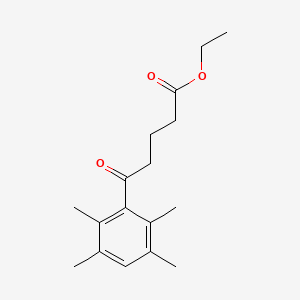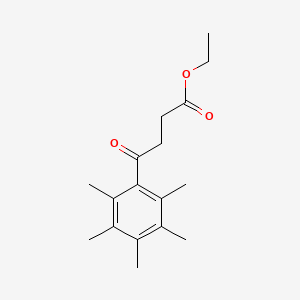![molecular formula C10H8ClF3 B3314820 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene CAS No. 951889-51-3](/img/structure/B3314820.png)
2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene
描述
2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene is an organic compound characterized by a chlorine atom, a trifluoromethyl group, and a propene structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
生化分析
Biochemical Properties
Similar compounds have been shown to participate in the synthesis of various bioactive molecules
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene on cellular function observed in in vitro or in vivo studies is currently lacking
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene typically involves the following steps:
Halogenation: The starting material, 3-[(4-trifluoromethyl)phenyl]propene, undergoes halogenation to introduce the chlorine atom at the 2-position.
Catalysts and Conditions: The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl₃) and carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with continuous monitoring of reaction parameters. The use of advanced catalysts and optimized reaction conditions helps achieve high purity and yield.
化学反应分析
Types of Reactions: 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: Products include 2-chloro-3-[(4-trifluoromethyl)phenyl]propanol, 2-chloro-3-[(4-trifluoromethyl)phenyl]propanone, and 2-chloro-3-[(4-trifluoromethyl)phenyl]propionic acid.
Reduction: The major product is 2-chloro-3-[(4-trifluoromethyl)phenyl]propane.
Substitution: Products include 2-hydroxy-3-[(4-trifluoromethyl)phenyl]propene and 2-amino-3-[(4-trifluoromethyl)phenyl]propene.
科学研究应用
2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
2-Chloro-3-(trifluoromethyl)phenol
2-Chloro-3-(trifluoromethyl)pyridine
2-Chloro-3-(trifluoromethyl)benzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3/c1-7(11)6-8-2-4-9(5-3-8)10(12,13)14/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAIMDSOJXHXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Chloro-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314756.png)
![2-Methyl-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314759.png)
![2-Chloro-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314762.png)
![2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314777.png)
![2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314783.png)
![2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314788.png)

![2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314811.png)

![2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314825.png)

